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Compound of Interest

Compound Name: EPZ004777 hydrochloride

Cat. No.: B10800353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of EPZ004777
hydrochloride against its primary target, the histone methyltransferase DOT1L, versus a panel

of other methyltransferases. The information presented is supported by experimental data to

facilitate informed decisions in research and drug development.

EPZ004777 is a potent and highly selective inhibitor of DOT1L, the sole enzyme responsible

for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79)[1][2][3]. Dysregulation of

DOT1L activity is implicated in certain cancers, particularly mixed-lineage leukemia (MLL)[1][2]

[4]. The selectivity of a small molecule inhibitor is a critical factor in its therapeutic potential, as

off-target effects can lead to toxicity and reduced efficacy. This guide focuses on the cross-

reactivity profile of EPZ004777.

Comparative Inhibitory Activity
EPZ004777 hydrochloride demonstrates remarkable selectivity for DOT1L over other histone

methyltransferases (HMTs)[1][5]. The following table summarizes the half-maximal inhibitory

concentration (IC50) values of EPZ004777 against a panel of human methyltransferases, as

determined by in vitro enzymatic assays.
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Methyltransferase Target Residue IC50 (nM)
Fold Selectivity vs.
DOT1L

DOT1L H3K79 0.4 1

CARM1 (PRMT4) H3R17 >50,000 >125,000

EHMT2 (G9a) H3K9 >50,000 >125,000

EZH1 H3K27 >50,000 >125,000

EZH2 H3K27 >50,000 >125,000

MLL1 H3K4 >50,000 >125,000

NSD2 H3K36 >50,000 >125,000

PRMT1 H4R3 >50,000 >125,000

PRMT3 H4R3 >50,000 >125,000

PRMT5 H4R3 521 1302.5

PRMT6 H3R2 >50,000 >125,000

SETD2 H3K36 >50,000 >125,000

SETD7 H3K4 >50,000 >125,000

SETD8 H4K20 >50,000 >125,000

SUV39H1 H3K9 >50,000 >125,000

SUV39H2 H3K9 >50,000 >125,000

Data sourced from Daigle et al., 2011.

As the data indicates, EPZ004777 is highly selective for DOT1L, with IC50 values for other

tested methyltransferases being over 1,000-fold higher[1][5]. This high degree of selectivity is a

crucial attribute, suggesting a lower likelihood of off-target effects mediated by the inhibition of

other methyltransferases.

Signaling Pathway and Mechanism of Action
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EPZ004777 acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor

cofactor for DOT1L[1]. By blocking the binding of SAM to DOT1L, EPZ004777 prevents the

methylation of H3K79. In the context of MLL-rearranged leukemias, the aberrant recruitment of

DOT1L by MLL-fusion proteins leads to hypermethylation of H3K79 at specific gene loci,

driving oncogenic gene expression. Inhibition of DOT1L by EPZ004777 reverses this

hypermethylation, leading to the downregulation of leukemogenic genes and subsequent cell

death in MLL-rearranged cancer cells[1][2].
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Mechanism of competitive inhibition of DOT1L by EPZ004777.

Experimental Protocols
The selectivity of EPZ004777 was determined using a radiometric methyltransferase assay.

The following is a detailed protocol for assessing the IC50 values against a panel of

methyltransferases.

In Vitro Methyltransferase Inhibition Assay (Radiometric)
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1. Reagents and Materials:

EPZ004777 hydrochloride (or other test compounds) serially diluted in DMSO.

Recombinant human methyltransferase enzymes (e.g., DOT1L, PRMT5, etc.).

S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).

Unlabeled S-adenosyl-L-methionine (SAM).

Specific histone peptide or nucleosome substrates for each enzyme.

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1

mg/mL BSA, 1 mM DTT).

S-adenosyl-L-homocysteine (SAH) for positive control (100% inhibition).

96-well or 384-well assay plates.

Scintillation fluid.

Microplate scintillation counter.

2. Assay Procedure:

Prepare serial dilutions of EPZ004777 in DMSO.

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

Add 24 µL of a solution containing the specific methyltransferase enzyme and its

corresponding substrate in assay buffer to each well.

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the

enzyme.

Initiate the methyltransferase reaction by adding 25 µL of a solution containing a mixture of

³H-SAM and unlabeled SAM in assay buffer. The final concentrations of SAM and the
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substrate should be at or near their respective Km values for each enzyme to ensure

balanced assay conditions[6].

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). The incubation time

should be optimized for each enzyme to ensure the reaction is within the linear range.

Terminate the reaction by adding a stop solution, such as 50 µL of 8 M guanidine

hydrochloride or by spotting the reaction mixture onto phosphocellulose filter paper.

If using filter paper, wash the filters extensively with a wash buffer (e.g., 50 mM sodium

phosphate, pH 7.0) to remove unincorporated ³H-SAM.

Allow the filters to dry, then add scintillation fluid.

Measure the amount of incorporated ³H-methyl groups using a microplate scintillation

counter.

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.
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Workflow for the radiometric methyltransferase inhibition assay.
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Conclusion
The available experimental data strongly supports the conclusion that EPZ004777
hydrochloride is a highly selective inhibitor of DOT1L. Its minimal activity against a broad

range of other methyltransferases underscores its potential as a targeted therapeutic agent,

particularly in diseases driven by aberrant DOT1L activity such as MLL-rearranged leukemias.

The high degree of selectivity observed for EPZ004777 provides a strong rationale for its use

as a chemical probe to investigate the biological functions of DOT1L and as a foundational

molecule for the development of next-generation DOT1L inhibitors with improved

pharmacological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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